molecular formula C21H22N4O5S B11677278 N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

Cat. No.: B11677278
M. Wt: 442.5 g/mol
InChI Key: ODWZDXXEFFBHDD-UHFFFAOYSA-N
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Description

N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylamino group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, where a benzylamine reacts with an appropriate electrophilic intermediate.

    Attachment of Trimethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods:

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anticancer Research: Studies have indicated that it may possess anticancer properties by inducing apoptosis in cancer cells.

Industry:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to cell death.

    Pathways Involved: It can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or apoptosis pathways in cancer cells.

Comparison with Similar Compounds

  • N-{5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl}-3,4,5-trimethoxybenzamide
  • N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}-3,4,5-trimethoxybenzamide
  • N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Uniqueness:

  • Structural Differences: The presence of the thiadiazole ring and the specific arrangement of functional groups make it unique compared to its analogs.
  • Bioactivity: Its specific bioactivity profile, such as antimicrobial and anticancer properties, distinguishes it from similar compounds.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H22N4O5S/c1-28-15-9-14(10-16(29-2)19(15)30-3)20(27)23-21-25-24-18(31-21)11-17(26)22-12-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27)

InChI Key

ODWZDXXEFFBHDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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